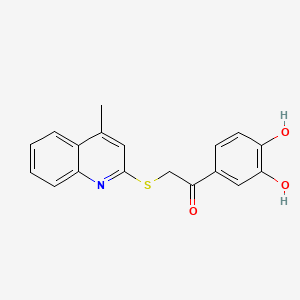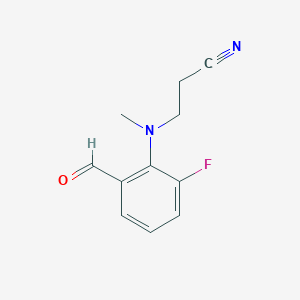![molecular formula C13H16FNO2 B6635877 3-Fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde](/img/structure/B6635877.png)
3-Fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde, also known as FCMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FCMA is a derivative of benzaldehyde, which is a common building block in organic synthesis.
作用机制
The mechanism of action of 3-Fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde is not fully understood, but it is thought to involve the inhibition of key enzymes or proteins involved in disease pathways. For example, 3-Fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is depleted in Alzheimer's disease.
Biochemical and Physiological Effects:
3-Fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde has been shown to have a range of biochemical and physiological effects, depending on the specific disease model or cell type being studied. In cancer cells, 3-Fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde has been shown to induce cell cycle arrest and apoptosis, which are mechanisms of cell death. In Alzheimer's disease models, 3-Fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde has been shown to inhibit the aggregation of amyloid beta peptides, which are thought to contribute to the development of the disease.
实验室实验的优点和局限性
One advantage of 3-Fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde is its potent cytotoxicity against cancer cells, which makes it a promising candidate for further development as an anticancer drug. Another advantage is its fluorescent properties, which make it useful for imaging applications. However, one limitation of 3-Fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde is its relatively low yield and purity, which can make it difficult to work with in large-scale experiments.
未来方向
There are several future directions for research on 3-Fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde. One direction is to further investigate its potential as an anticancer drug, and to optimize its structure for improved potency and selectivity. Another direction is to explore its potential as a fluorescent probe for imaging applications, and to develop new imaging techniques based on its properties. Additionally, further research is needed to fully understand the mechanism of action of 3-Fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde, and to identify the specific enzymes or proteins that it targets in disease pathways.
合成方法
The synthesis of 3-Fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde involves the reaction of 3-fluoro-2-nitrobenzaldehyde with cyclobutanol, followed by reduction with sodium borohydride and reaction with methylamine. The final product is obtained after purification through column chromatography. The yield of 3-Fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde is typically around 50%, and the purity can be further improved through recrystallization.
科学研究应用
3-Fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde has been studied for its potential as a drug candidate for various diseases, including cancer and Alzheimer's disease. It has been shown to have potent cytotoxicity against cancer cells in vitro, and to inhibit the aggregation of amyloid beta peptides, which are implicated in the development of Alzheimer's disease. 3-Fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde has also been studied for its potential as a fluorescent probe for imaging applications.
属性
IUPAC Name |
3-fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-15(7-9-5-11(17)6-9)13-10(8-16)3-2-4-12(13)14/h2-4,8-9,11,17H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIZRKKMQUPGQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC(C1)O)C2=C(C=CC=C2F)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![3-[ethyl(1H-pyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B6635849.png)



![N-[(1,3-dimethylindol-2-yl)methyl]-2-methyloxan-4-amine](/img/structure/B6635895.png)